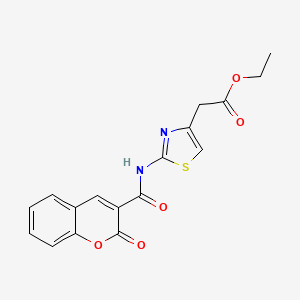

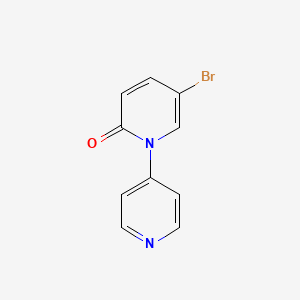

ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

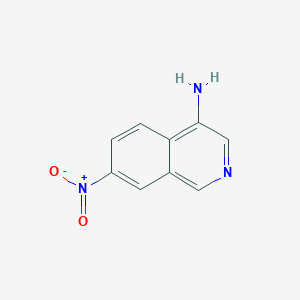

“Ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate” is a complex organic compound . It is derived from ethyl 2-oxo-2H-chromene-3-carboxylate, which is a type of coumarin . Coumarins are a class of compounds that have been studied for their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . A mixture of ethyl 2-oxo-2H-chromene-3-carboxylate and hydrazine hydrate in absolute ethanol was heated under reflux for 2 hours . The precipitate formed was filtered off, washed with ethanol, and dried .

Molecular Structure Analysis

The molecular structure of “ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate” is complex, and its analysis would require advanced techniques such as NMR spectroscopy . Chemical shifts in NMR spectra are expressed in δ-values (ppm) relative to TMS as an internal standard .

Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied in detail . It was found that besides the expected product, another main reaction product was identified as malono-hydrazide . This reaction has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .

Scientific Research Applications

Anti-Cancer Activity

- Mechanism : The estimated glomerular filtration rate and the downstream PI3K/AKT/mTOR signaling pathway play a critical role in C2F’s anti-NSCLC activity .

Antifungal Properties

Research indicates that C2F exhibits antifungal activity against certain fungal strains. Notably, it shows high inhibition against Fusarium oxysporum, with an inhibition rate of up to 60.29% at 500 ppm . Further investigations could explore its potential as a lead compound for future fungicides.

Coumarin Derivatives

C2F belongs to the coumarin family, which is known for its pharmacological effects. Coumarins have been studied for their analgesic, anti-inflammatory, anti-viral, and anti-cancer properties . C2F’s unique structure makes it an interesting candidate for further exploration in this context.

Synthesis of Heterocyclic Compounds

Hydrazides, such as C2F, serve as versatile starting materials for synthesizing various heterocyclic compounds. Researchers have used C2F as a precursor to synthesize N’-arylidene-2-oxo-2H-chromene-3-carbohydrazides, which have potential applications in drug discovery .

Chromene-2-ones

Chromene-2-ones, including C2F, have attracted attention due to their pharmacological effects. These compounds exhibit properties such as anti-arthritis, anti-pyretic, and anticoagulant activities . Investigating C2F’s specific effects within this class could yield valuable insights.

Other Applications

While the above areas highlight C2F’s potential, further research may uncover additional applications. For instance, exploring its interactions with other biological targets, its stability, and its toxicity profile could provide valuable information.

properties

IUPAC Name |

ethyl 2-[2-[(2-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-2-23-14(20)8-11-9-25-17(18-11)19-15(21)12-7-10-5-3-4-6-13(10)24-16(12)22/h3-7,9H,2,8H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUIJYCDYFNQJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

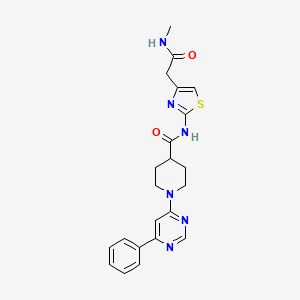

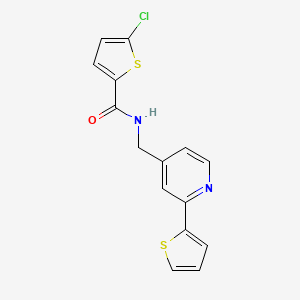

![[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B2565803.png)

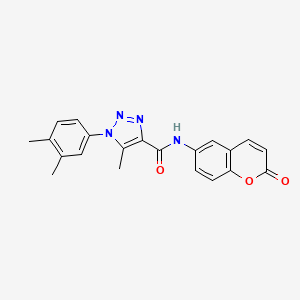

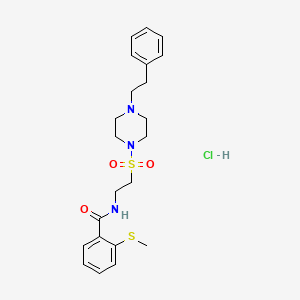

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)

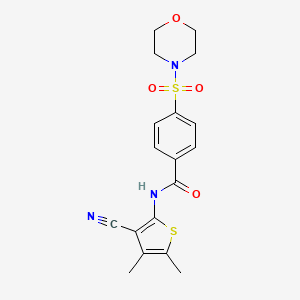

![3-(ethylsulfonyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2565810.png)

![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)